N-Boc-Val-Dil-Dap-Doe
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Overview
Description
N-Boc-Val-Dil-Dap-Doe is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic agents to cancer cells, enhancing the efficacy and specificity of cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-Val-Dil-Dap-Doe is synthesized through a series of chemical reactions involving the protection and deprotection of functional groups. The synthesis typically starts with the protection of the amino group of valine using tert-butoxycarbonyl (Boc) protection. This is followed by the coupling of valine with dilysine and diaminopropionic acid, and finally, the attachment of the doe group. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Val-Dil-Dap-Doe undergoes various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amine.
Coupling Reactions: It can be coupled with other molecules to form larger conjugates.
Cleavage: The linker can be cleaved under specific conditions, releasing the attached drug
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used to remove the Boc group.
Coupling: DIC and HOBt in DMF are used for peptide coupling reactions.
Cleavage: The linker is cleavable under acidic or enzymatic conditions
Major Products
Free Amine: Obtained after Boc deprotection.
Conjugates: Formed by coupling with other molecules.
Released Drug: Obtained after cleavage of the linker
Scientific Research Applications
N-Boc-Val-Dil-Dap-Doe is widely used in scientific research, particularly in the development of ADCs. Its applications include:
Chemistry: Used in the synthesis of complex molecules and peptides.
Biology: Facilitates the study of protein-protein interactions and cellular processes.
Medicine: Enhances the targeted delivery of chemotherapeutic agents, improving cancer treatment outcomes.
Industry: Used in the production of bioconjugates and other specialized compounds .
Mechanism of Action
N-Boc-Val-Dil-Dap-Doe functions as a cleavable linker in ADCs. It connects the antibody to the cytotoxic drug, ensuring that the drug is only released upon reaching the target cancer cells. The cleavage of the linker can be triggered by acidic conditions or specific enzymes present in the tumor microenvironment. This targeted release minimizes the impact on healthy cells and enhances the therapeutic efficacy of the drug .
Comparison with Similar Compounds
Similar Compounds
N-Boc-Val-Dil-Dap-Doe: Cleavable linker used in ADCs.
This compound Analogues: Variants with different cleavable groups or linkers.
Other ADC Linkers: Include non-cleavable linkers, acid-cleavable linkers, disulfide-cleavable linkers, protease-cleavable linkers, glycosidase-cleavable linkers, and phosphatase-cleavable linkers .
Uniqueness
This compound is unique due to its specific cleavable properties, which allow for precise control over the release of the attached drug. This makes it particularly valuable in the development of targeted cancer therapies, where minimizing off-target effects is crucial .
Properties
Molecular Formula |
C40H63N5O7S |
---|---|
Molecular Weight |
758.0 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C40H63N5O7S/c1-12-26(4)34(44(9)38(48)33(25(2)3)43-39(49)52-40(6,7)8)31(50-10)24-32(46)45-21-16-19-30(45)35(51-11)27(5)36(47)42-29(37-41-20-22-53-37)23-28-17-14-13-15-18-28/h13-15,17-18,20,22,25-27,29-31,33-35H,12,16,19,21,23-24H2,1-11H3,(H,42,47)(H,43,49)/t26-,27+,29-,30-,31+,33-,34-,35+/m0/s1 |
InChI Key |
VHKMRSGIFYHXIF-RMCOTOGESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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